molecular formula C9H12O3 B152335 1,2,4-Trimethoxybenzene CAS No. 135-77-3

1,2,4-Trimethoxybenzene

Cat. No.: B152335
CAS No.: 135-77-3
M. Wt: 168.19 g/mol
InChI Key: AGIQIOSHSMJYJP-UHFFFAOYSA-N
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Description

1,2,4-Trimethoxybenzene is an organic compound with the chemical formula C₉H₁₂O₃. It is a colorless to light yellow liquid with a distinctive aromatic odor. This compound is naturally found in coal tar, petroleum, and some plant oils . It is used in various applications, including as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals .

Mechanism of Action

Target of Action

The primary target of 1,2,4-Trimethoxybenzene (1,2,4-TTB) is the NLRP3 inflammasome , a multi-protein complex implicated in inflammation-associated diseases . The NLRP3 inflammasome is composed of NLRP3, the adaptor molecule apoptosis-associated speck-like protein containing a CARD (ASC), and the cysteine protease caspase-1 .

Mode of Action

1,2,4-TTB selectively inhibits the activation of the NLRP3 inflammasome . It suppresses NLRP3 inflammasome activation induced by nigericin or ATP, leading to decreased caspase-1 activation and IL-1β secretion . Moreover, 1,2,4-TTB specifically inhibits the activation of the NLRP3 inflammasome without affecting the absent in melanoma 2 (AIM2) inflammasome . It inhibits the oligomerization of ASC and the protein-protein interaction between NLRP3 and ASC, thus blocking NLRP3 inflammasome assembly .

Biochemical Pathways

The inhibition of the NLRP3 inflammasome by 1,2,4-TTB affects the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18 . This leads to a decrease in inflammation, which is beneficial for diseases associated with NLRP3 inflammasome activation, such as multiple sclerosis, Parkinson’s disease, and stroke .

Pharmacokinetics

It is known that 1,2,4-ttb is a component of essential oils, which are liquid mixtures of volatile and low molecular-weight organic compounds extracted from aromatic plants . These oils show various pharmacological activities, including antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory properties .

Result of Action

The inhibition of the NLRP3 inflammasome by 1,2,4-TTB leads to a significant amelioration of experimental autoimmune encephalomyelitis (EAE) progression and demyelination . This suggests that 1,2,4-TTB could be a potential candidate compound for treating NLRP3 inflammasome-driven diseases .

Action Environment

1,2,4-TTB occurs naturally in coal tar, petroleum, and some plant oils . It is stable under normal conditions, but may produce toxic smoke when ignited at high temperatures or in the presence of organic materials . It should be stored in a cool, well-ventilated place, away from fire sources . The compound’s action, efficacy, and stability may be influenced by these environmental factors.

Biochemical Analysis

Biochemical Properties

It has been identified as a selective inhibitor of the NLRP3 inflammasome , a protein complex implicated in inflammation-associated diseases such as multiple sclerosis, Parkinson’s disease, and stroke .

Cellular Effects

1,2,4-Trimethoxybenzene has been shown to have significant effects on cellular processes. It has been found to selectively inhibit NLRP3 inflammasome activation, thus decreasing caspase-1 activation and IL-1β secretion in immortalized murine bone marrow-derived macrophages (iBMDMs) and in primary mouse microglia . This suggests that this compound may play a role in modulating inflammatory responses at the cellular level.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the NLRP3 inflammasome. It has been shown to inhibit the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC) and protein-protein interaction between NLRP3 and ASC, thus blocking NLRP3 inflammasome assembly in iBMDMs and in primary mouse macrophages .

Temporal Effects in Laboratory Settings

It has been shown to markedly suppress NLRP3 inflammasome activation in a time-dependent manner .

Dosage Effects in Animal Models

In animal models, specifically in mice with experimental autoimmune encephalomyelitis (EAE), administration of this compound (200 mg · kg−1· d− 1, i.g. for 17 days) significantly ameliorated EAE progression and demyelination . This suggests that the effects of this compound may vary with dosage and could potentially have therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro and halogenated derivatives

Comparison with Similar Compounds

  • 1,2,3-Trimethoxybenzene
  • 1,3,5-Trimethoxybenzene
  • 1,2,4-Trimethylbenzene

Comparison: 1,2,4-Trimethoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. For example, 1,2,3-trimethoxybenzene and 1,3,5-trimethoxybenzene have different substitution patterns, leading to variations in their reactivity and applications . 1,2,4-Trimethylbenzene, on the other hand, lacks the methoxy groups and exhibits different chemical behavior .

Properties

IUPAC Name

1,2,4-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIQIOSHSMJYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5035163
Record name 1,2,4-Trimethoxybenzene
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-77-3
Record name 1,2,4-Trimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-77-3
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Record name 1,2,4-Trimethoxybenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,4-trimethoxy-
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Record name 1,2,4-Trimethoxybenzene
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Record name 1,2,4-trimethoxybenzene
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Record name 1,2,4-TRIMETHOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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